3,3'-(1-Methylethyliden)-bis-1H-indene
Description
The exact mass of the compound this compound is 272.156500638 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-(3H-inden-1-yl)propan-2-yl]-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20/h3-10,13-14H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMOHYQCVWEPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CCC2=CC=CC=C21)C3=CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277927 | |
| Record name | 3,3′-(1-Methylethylidene)bis[1H-indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180712-73-6 | |
| Record name | 3,3′-(1-Methylethylidene)bis[1H-indene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180712-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-(1-Methylethylidene)bis[1H-indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene, 3,3'-(1-methylethylidene)bis | |
| Source | European Chemicals Agency (ECHA) | |
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Contextual Significance of Indene Based Ligands in Transition Metal Catalysis
Indene-based ligands are a critical class of ancillary ligands in transition metal catalysis, prized for their unique electronic and steric properties. As a fused aromatic system comprising a benzene (B151609) ring and a cyclopentadienyl (B1206354) ring, the indenyl moiety offers a rich platform for catalyst design. When coordinated to a metal center, indenyl ligands can exhibit a phenomenon known as the "indenyl effect," which describes the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl counterparts in substitution and related reactions. nih.govnih.gov This heightened reactivity is attributed to the ability of the indenyl ligand to slip its coordination mode, facilitating substrate access and product release at the metal center.
The versatility of indenyl ligands is further underscored by the numerous coordination modes they can adopt, with at least ten different bonding modes having been reported. nih.govnih.gov This flexibility allows for fine-tuning of the steric and electronic environment around the metal, influencing the activity, selectivity, and stability of the resulting catalyst. Consequently, transition metal complexes featuring indenyl ligands have found widespread application in various catalytic processes, including C-C and C-N cross-coupling reactions. nih.govnih.gov
Rationale for Bridged Di Indene Architectures: the Role of the 1 Methylethyliden Linker
The strategic linking of two indenyl fragments via a bridge, creating a bis-indenyl ligand, imparts significant structural constraints that are highly desirable in catalysis. These ansa-metallocene precursors, upon complexation with a metal, form a rigid, C2-symmetric or Cs-symmetric framework. This rigidity is crucial for controlling the stereochemistry of catalytic reactions, particularly in olefin polymerization.
The (1-Methylethyliden) group, also known as the isopropylidene bridge, is a commonly employed linker in the synthesis of ansa-metallocenes. The synthesis of the ligand 3,3'-(1-Methylethyliden)-bis-1H-indene, also named 2,2-bis(3-indenyl)propane, is a key step in preparing these catalysts. While specific high-yield synthesis routes for this exact compound are proprietary, the general approach involves the condensation of indene (B144670) with acetone (B3395972). A mixture of the desired rac- and meso-isomers of the resulting metallocene can then be prepared. iaea.org
The isopropylidene bridge serves several key functions:
Stereochemical Control: The bridge locks the two indenyl rings in a fixed orientation, which, upon coordination to a metal like zirconium, creates a chiral environment. This is fundamental for controlling the tacticity (stereochemistry) of the growing polymer chain during olefin polymerization.
Influence on Catalytic Activity: The nature of the bridge influences the electronic properties and the geometry of the catalytic center, thereby affecting the activity and properties of the resulting polymer.
Overview of Research Trajectories for 3,3 1 Methylethyliden Bis 1h Indene
Strategies for the Synthesis of 1H-Indene Precursor Scaffolds
The foundation for synthesizing the target bis-indene molecule lies in the efficient preparation of the 1H-indene monomeric unit. A variety of synthetic routes have been developed to construct the fundamental indene (B144670) ring system, often allowing for the introduction of specific functionalities.
Cyclization Reactions for Indene Ring Formation
The creation of the five-membered ring fused to a benzene (B151609) ring is typically achieved through intramolecular cyclization reactions. These methods leverage various precursors and catalytic systems to achieve high yields and selectivity.
Key strategies include:
Catalytic Cycloisomerization: Air-stable metal salts like PtCl₂, PtCl₄, and [RuCl₂(CO)₃]₂ can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to form substituted indenes. mdpi.com Similarly, TpRuPPh₃(CH₃CN)₂PF₆ in hot toluene (B28343) is effective for cyclizing electron-rich 2-alkyl-1-ethynylbenzene derivatives. mdpi.comnih.gov
Tandem Catalysis: A sequence of Pd-catalyzed Suzuki coupling followed by Ru-catalyzed ring-closing metathesis provides a controlled method for building functionalized indene structures from simple substituted phenols. mdpi.com
Acid-Catalyzed Cyclizations: Brønsted acids, such as trifluoromethanesulfonic acid, can promote the cyclization of diaryl- and alkyl aryl-1,3-dienes into substituted indenes under mild conditions. mdpi.com Lewis acids like FeCl₃ are used to catalyze the reaction of N-benzylic sulfonamides with internal alkynes, yielding highly functionalized and regioselective indene derivatives. mdpi.com
Nazarov Cyclization: The Nazarov cyclization, a 4π-conrotatory electrocyclization, and its variants are versatile methods for synthesizing five-membered rings, including indenes. nih.gov
Boron-Mediated Cyclization: Tris(pentafluorophenyl)borane can induce the cyclization of arylallenes to produce substituted indenes. researchgate.net More recently, BCl₃ has been employed in a metal-free method to promote the cyclization of ortho-alkynylstyrenes, yielding boron-functionalized indenes. wikipedia.org
Table 1: Selected Cyclization Methodologies for 1H-Indene Synthesis
| Methodology | Precursor | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Catalytic Cycloisomerization | 1-Alkyl-2-ethynylbenzenes | PtCl₂, PtCl₄, [RuCl₂(CO)₃]₂ | Uses air-stable metal salts. | mdpi.com |
| Tandem Suzuki Coupling/Metathesis | Substituted phenols and boronic acids | Pd and Ru catalysts | Controlled construction with excellent yields. | mdpi.com |
| Brønsted Acid Catalysis | Diaryl- or alkyl aryl-1,3-dienes | Trifluoromethanesulfonic acid | Mild conditions, good to excellent yields. | mdpi.com |
| Nazarov Cyclization | Divinyl ketones | Acid or Lewis Acid Promoter | Classic 4π-electrocyclization for five-membered rings. | nih.gov |
| Boron-Mediated Cyclization | ortho-Alkynylstyrenes | BCl₃ | Metal-free synthesis of boron-functionalized indenes. | wikipedia.org |
Functionalization of Indene Derivatives
Introducing specific functional groups to the indene scaffold is crucial for tuning the electronic and steric properties of the final ligand and its metallocene complex. Functionalization can occur either by using a pre-functionalized starting material for the cyclization or by modifying the indene ring after its formation.
Notable functionalization approaches include:
Aldol-Type Reactions: A pathway to 3,5-disubstituted indenes involves an aldol-type reaction between a 5-nitroindan-1-one and the lithium salt of an N,N-disubstituted acetamide, followed by acid-catalyzed dehydration. uni-konstanz.de
Halogenation and Substitution: The bromination of indene to form dibromo- or tribromoindane, followed by treatment with various silver salts (e.g., silver acetate), allows for the synthesis of di- and tri-substituted indane derivatives. researchgate.net
Vilsmeier-Haack Reaction: This reaction can be applied to bicyclic thiophene (B33073) derivatives to introduce a formyl group (aldehyde), which then serves as a handle for further modifications, such as Wittig reactions, to build more complex structures. scispace.com
Cross-Coupling Reactions: Palladium and copper-catalyzed reactions can be used for the post-functionalization of iodo-indenes, enabling the introduction of various substituents. mdpi.com Suzuki cross-coupling, in particular, is a powerful tool for forming new C-C bonds on heterocyclic and aromatic systems. uni-konstanz.de
Table 2: Methods for the Functionalization of Indene Scaffolds
| Reaction Type | Reagents | Functionality Introduced | Key Features | Reference |
|---|---|---|---|---|
| Aldol Condensation | Functionalized indanone, amide lithium salt, acid | Acetamide group at C3, nitro at C5 | Direct route to 3,5-disubstituted indenes. | uni-konstanz.de |
| Halogenation/Substitution | Br₂, Silver salts (e.g., AgOAc) | Acetoxy groups | Synthesis of multi-substituted indane derivatives. | researchgate.net |
| Vilsmeier-Haack | POCl₃, DMF | Formyl group (-CHO) | Provides an aldehyde for subsequent condensations. | scispace.com |
| Suzuki Cross-Coupling | Iodo-indene, boronic acid, Pd catalyst | Aryl or alkyl groups | Efficient C-C bond formation on the indene ring. | uni-konstanz.de |
Coupling Reactions for the Formation of the Bis-Indene Backbone
The central step in forming the target ligand is the creation of the isopropylidene bridge that links two indene units at their respective C3 positions. This transformation establishes the "ansa-" precursor structure, 2,2-bis(indenyl)propane.
C-C Bond Formation Methodologies
The primary methodology for synthesizing this compound is the acid-catalyzed condensation of two equivalents of 1H-indene with one equivalent of acetone (B3395972). This reaction is a classic example of electrophilic substitution on an electron-rich aromatic system.
The mechanism proceeds as follows:
Protonation of the carbonyl oxygen of acetone by an acid catalyst generates a highly electrophilic carbocation (an oxocarbenium ion).
The electron-rich C2-C3 double bond of the first 1H-indene molecule acts as a nucleophile, attacking the electrophilic carbon of the protonated acetone. This forms a new C-C bond and a tertiary carbocation intermediate stabilized by the adjacent phenyl ring.
A second molecule of 1H-indene then attacks this carbocation intermediate.
Deprotonation of the intermediate species regenerates the aromaticity of the indenyl systems and yields the final this compound product.
This type of condensation is well-documented for analogous heterocyclic compounds, such as the synthesis of 3,3'-(arylmethylene)bis-1H-indole derivatives from the reaction of indoles with various aldehydes and ketones.
Optimized Reaction Conditions and Yield Enhancements
While the condensation reaction is straightforward in principle, optimizing conditions is key to achieving high yields and purity. Insights can be drawn from the extensively studied synthesis of bis(indolyl)methanes.
Catalyst Choice: A range of catalysts can be employed. Simple Brønsted acids are effective, but Lewis acids such as RuCl₃·3H₂O and FeCl₃ have also been shown to be efficient catalysts for the condensation of indoles with aldehydes. A homogeneous catalyst, DABCO(TfOH)₂, has been used in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to achieve high yields (84%–98%) for the synthesis of bis(indolyl)methane derivatives.
Solvent and Reaction Conditions: The choice of solvent can be critical. While traditional organic solvents are common, solvent-free conditions have also been explored. For instance, the synthesis of bis(indolyl)methanes has been successfully performed under dry grinding conditions, promoted by a Lewis acid-surfactant-SiO₂ catalyst, sometimes with microwave assistance. This approach offers environmental benefits and can lead to shorter reaction times.
Stereoselective Synthesis of Chiral this compound Isomers
The ligand this compound is itself an achiral molecule. Its significance in stereoselective synthesis arises when it is used to form ansa-metallocene complexes, typically with Group 4 metals like titanium or zirconium. The coordination of the two indenyl rings to a central metal atom creates a stereogenic center at the metal, leading to the formation of two diastereomers: a chiral racemic (rac) pair of enantiomers and an achiral, symmetric meso isomer.
The synthesis of ansa-zirconocene complexes generally produces a mixture of their rac and meso isomers, and their separation is often a significant challenge. mdpi.comresearchgate.net For applications in stereoselective catalysis, such as the production of isotactic polypropylene, the pure rac isomer is typically desired.
Strategies for obtaining stereochemically pure ansa-metallocenes include:
Diastereomer Separation: The most common approach involves the separation of the rac/meso mixture after synthesis. Fractional crystallization is a widely used technique, exploiting the often different solubilities of the two diastereomers. mdpi.comuni-konstanz.deresearchgate.net For example, the rac and meso isomers of a silyl-bridged bis(indenyl)zirconocene were successfully separated by simple recrystallization from toluene. mdpi.com In other cases, chromatographic separation on silica (B1680970) gel can be employed.
Stereoselective Synthesis: More advanced strategies aim to control the diastereoselectivity during the complexation reaction. The ratio of rac to meso products can be influenced by the steric bulk of substituents on the indenyl rings. uni-konstanz.de For instance, introducing a substituent next to the bridging group can significantly increase the rac/meso product ratio. uni-konstanz.de
Isomerization: In some cases, the undesired meso isomer can be converted into the desired rac form. When a solution of meso-ethylene-bis(4,5,6,7-tetrahydro-l-indenyl)titanium dichloride was exposed to sunlight, a gradual conversion to the rac-isomer was observed. This photochemical or thermally induced isomerization provides a route to enrich the product mixture in the desired stereoisomer.
Table 3: Synthesis and Stereochemistry of Selected ansa-Bis(indenyl) Metallocenes
| Bridging Group | Metal | Synthetic Outcome | Separation/Control Method | Reference |
|---|---|---|---|---|
| Dimethylsilyl | Zr | Mixture of rac and meso isomers | Fractional recrystallization from toluene | mdpi.com |
| Ethylene (B1197577) | Ti | Mixture of rac and meso isomers | Chromatography; meso-to-rac isomerization via sunlight | |
| Dimethylgermyl | Zr | Mixture of rac and meso isomers | Fractional crystallization | researchgate.net |
| Dimethylsilyl (with ring substituents) | Zr | rac/meso ratio influenced by substituents | Ring substituents used to favor rac formation | uni-konstanz.de |
Enantioselective Approaches
The development of enantioselective routes to chiral bis-indenyl and related bis-indolyl scaffolds is a pivotal area of research, primarily driven by their application in asymmetric catalysis. While specific enantioselective syntheses for this compound are not extensively documented in dedicated literature, the principles can be inferred from analogous bis(indolyl)methane (BIM) chemistry.
One promising strategy involves the use of chiral Brønsted acids or Lewis acids to catalyze the condensation reaction between 1H-indene and acetone. This approach has been successfully applied to the synthesis of chiral BIMs, where the chiral catalyst creates a stereochemically defined environment for the electrophilic substitution reaction. For instance, α-chymotrypsin has been employed as a catalyst in the synthesis of bis(indolyl)methanes, affording products in moderate to good yields in an aqueous ethanol (B145695) solution. nih.gov The application of such enzymatic or bio-inspired catalysis could potentially be extended to the synthesis of enantiomerically enriched this compound.
Another viable enantioselective strategy is the use of a chiral auxiliary attached to the indene starting material. The diastereoselectivity induced by the auxiliary would direct the approach of the second indene molecule, and subsequent removal of the auxiliary would yield the enantiopure bis-indenyl product.
Diastereoselective Synthesis Protocols
Diastereoselective synthesis is particularly relevant when substituted indenes are used as starting materials, or when the resulting bis-indenyl ligand is used to form a metallocene complex. The formation of rac and meso diastereomers is a common feature in the synthesis of ansa-metallocenes from bridged bis-indenyl ligands. researchgate.net
In the context of this compound, if a substituted indene (e.g., a 1-substituted-1H-indene) is used, the reaction with acetone can lead to the formation of diastereomeric products. The control of this diastereoselectivity often relies on the reaction conditions, such as temperature and the choice of catalyst. For example, in the synthesis of 1,3-disubstituted isoindolines and sultams, high diastereoselectivity has been achieved using Brønsted acid catalysis. orientjchem.org This suggests that careful selection of an acidic catalyst could favor the formation of a specific diastereomer of a substituted this compound derivative.
Furthermore, the synthesis of group 4 bis(indenyl)metallocenes containing heteroatoms has been reviewed, highlighting the formation of different diastereomers and their separation. researchgate.net
Post-Synthetic Modification and Derivatization of this compound
The functionalization of the this compound core is crucial for fine-tuning the electronic and steric properties of the resulting ligands and their metal complexes.
Introduction of Electron-Withdrawing and Electron-Donating Groups
The indene rings in this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The introduction of electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., nitro, cyano) can significantly influence the electronic properties of the ligand and its corresponding metal complexes.
For instance, in the synthesis of functionalized bis(indolyl)methane derivatives, compounds bearing triphenylamine (B166846) and N,N-dimethyl-1-naphthylamine moieties have been prepared. nih.gov These modifications were shown to impact the biological activity of the molecules. Similarly, the synthesis of bis(indolyl)methanes with nitroaryl groups has been reported. nih.gov These examples from the closely related bis(indolyl)methane family suggest that standard nitration, acylation, or alkylation reactions could be applied to this compound to introduce desired functional groups. The synthesis of bis(3-methyl-1H-indol-2-yl)(salicyl)methanes with various substituents on the salicylaldehyde (B1680747) component further illustrates the feasibility of incorporating diverse functionalities. nih.gov
Halogenation and Other Substitutions
Halogenation is a common post-synthetic modification strategy. Halogenated derivatives of this compound can serve as versatile intermediates for further cross-coupling reactions, enabling the introduction of a wide array of substituents. The direct halogenation of methane (B114726) is a well-studied industrial process, and similar principles can be applied to the benzylic positions of the indene rings if desired. researchgate.net More commonly, electrophilic halogenation of the aromatic rings of the indene moieties would be employed.
Furthermore, other substitution reactions can be envisaged. For example, the regioselective synthesis of bis(indolyl)methane derivatized 1,2,3-bistriazoles has been accomplished from N-propargyl bis(indolyl)methanes, showcasing the potential for click chemistry applications. nih.gov The synthesis of bis(indolyl)methane derivatives containing Schiff base moieties has also been reported. researchgate.net These examples highlight the broad scope for derivatization of the core structure.
Innovations in this compound Synthesis
Recent advancements in the synthesis of related bis(indolyl)methanes offer insights into innovative approaches that could be adapted for this compound. A significant trend is the development of environmentally benign and efficient synthetic protocols. orientjchem.org
The use of reusable solid acid catalysts, such as PMA-Cellulose, has been shown to be effective for the solvent-free synthesis of bis(indolyl)methanes. rsc.org Ionic liquids have also been employed as recyclable catalysts and reaction media. dntb.gov.ua These green chemistry approaches offer advantages in terms of reduced waste, easier product purification, and catalyst recyclability.
Diversity-oriented synthesis is another innovative strategy that allows for the rapid generation of a library of structurally diverse compounds from a common starting material. rsc.org Applying this concept to the reaction of various substituted indenes with a range of ketones, including acetone, could lead to a diverse set of bis-indenyl methane derivatives for screening in various applications.
Furthermore, one-pot sequential syntheses are being developed to improve efficiency and reduce the number of purification steps. For example, a one-pot method for preparing symmetrical and unsymmetrical 3,3'- and 2,3'-bisindolylmethanes has been reported. researchgate.net Such strategies could be adapted for the synthesis of functionalized and unsymmetrical analogs of this compound. The general synthetic route to substituted bis(cyclopentadienyl)- and bis(indenyl)methanes from the corresponding cyclopentadienes or indenes and ketones in a two-phase KOH/DME mixture represents a foundational and versatile method. bohrium.com
Data Tables
Table 1: Examples of Catalysts Used in the Synthesis of Bis(indolyl)methanes and Related Compounds
| Catalyst | Substrates | Reaction Conditions | Reference |
| α-chymotrypsin | Indole, Aromatic Aldehydes | Ethanol aqueous solution | nih.gov |
| PMA-Cellulose | Indole, β-chloro-α,β-unsaturated aldehydes | Solvent-free | rsc.org |
| p-TsOH·H₂O | Tosyl-protected tryptamine, Benzaldehydes | EtOH | rsc.org |
| CuI | N-propargyl bis(indolyl)methanes, Sodium azide | Polyethyleneglycol-400 | nih.gov |
| RuCl₃·3H₂O | Indoles, Aldehydes | - | researchgate.net |
Table 2: Functionalized Bis(indolyl)methane Derivatives
| Functional Group | Parent Molecule | Synthetic Approach | Reference |
| Triphenylamine | Bis(indolyl)methane | Functionalization of BIM core | nih.gov |
| N,N-dimethyl-1-naphthylamine | Bis(indolyl)methane | Functionalization of BIM core | nih.gov |
| Nitroaryl | Bis(indolyl)methane | Condensation with nitrobenzaldehyde | nih.gov |
| 1,2,3-Bistriazole | Bis(indolyl)methane | Click chemistry on N-propargyl BIM | nih.gov |
| Schiff base | Bis(indolyl)methane | Condensation of amino-BIM with aldehyde | researchgate.net |
Synthesis of Metal Complexes Utilizing this compound as a Ligand
The synthesis of metal complexes with bis(indenyl) ligands like this compound typically involves the deprotonation of the pro-ligand to form a dianion, which is then reacted with a suitable metal halide precursor. This salt metathesis reaction is a common route to forming metallocene and other related complexes. wikipedia.org
Ansa-metallocenes are a prominent class of complexes formed with bridged bis(indenyl) ligands. The synthesis of such complexes with a ligand analogous to this compound, specifically 2,2'-propylidene-bis(η⁵-indenyl)zirconium dichloride, has been reported and provides a model for the synthesis of related structures. The synthesis involves the reaction of the dilithium (B8592608) salt of the bis(indenyl) ligand with zirconium tetrachloride. acs.org This reaction typically yields a mixture of two diastereomers: the chiral rac (racemic) form and the achiral meso form. acs.orguni-konstanz.de
The general synthetic approach can be outlined as follows:
Deprotonation: The bis(indene) pro-ligand is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to remove the acidic protons from the cyclopentadienyl (B1206354) portion of each indenyl ring, forming the dianionic ligand.
Metallation: The resulting dilithiated ligand is then reacted with a metal halide, for instance, zirconium tetrachloride (ZrCl₄), to form the desired metallocene dichloride. acs.org
The separation of the resulting rac and meso isomers can often be achieved by fractional crystallization. acs.orguni-konstanz.de The relative ratio of these isomers can be influenced by reaction conditions and the nature of the bridging group and substituents. uni-konstanz.de
Table 1: Representative Synthesis of an Isopropylidene-Bridged Bis(indenyl)zirconium Dichloride
| Reactants | Product | Yield | Reference |
| 2,2'-Propylidene-bis(1H-indene), n-BuLi, ZrCl₄ | Mixture of rac- and meso-2,2'-Propylidene-bis(η⁵-indenyl)zirconium dichloride | 95% | acs.org |
Half-sandwich complexes, where only one indenyl ring of the bis(indenyl) ligand is coordinated to a metal center, can also be envisioned. The synthesis of such complexes often involves reacting the ligand with a metal precursor in a 1:1 stoichiometry or by using bulky substituents that hinder the coordination of the second indenyl ring. For instance, half-sandwich complexes of rare-earth metals have been synthesized with substituted indenyl ligands. acs.orgresearchgate.net These syntheses typically involve the reaction of the lithium salt of the indenyl ligand with a metal halide precursor.
While specific examples utilizing this compound are not prevalent in the literature, the general methodology for forming half-sandwich indenyl complexes is well-established. For example, half-sandwich rare earth metal dialkyl complexes have been prepared by reacting 1,3-bis(trimethylsilyl)indene with Ln(CH₂SiMe₃)₃(THF)₂. researchgate.net This suggests that a similar approach could potentially be used to synthesize half-sandwich complexes of this compound, where one indenyl moiety coordinates to the metal center, leaving the other uncoordinated or interacting in a different fashion.
Beyond classical metallocene and half-sandwich structures, bis(indenyl) ligands can participate in other coordination architectures. For instance, binuclear complexes can be formed where each indenyl moiety of the ligand coordinates to a separate metal center. The formation of such complexes depends on the flexibility of the bridging unit and the reaction stoichiometry. DFT studies on zirconocene complexes have also indicated the possibility of various hapticities for the indenyl ligand, including η⁵, η³, and even η¹, η⁶, and η⁹ modes, suggesting a rich and complex coordination landscape. wikipedia.orgnih.gov The specific coordination mode is influenced by the electronic requirements of the metal center and the steric environment.
Ligand Design Principles and Structural Factors Influencing Coordination
The coordination behavior of this compound is governed by several key structural and electronic factors. These principles are crucial in designing catalysts with specific properties.
The isopropylidene bridge in this compound plays a critical role in pre-organizing the two indenyl fragments for coordination to a single metal center, a key feature of ansa-metallocenes. wikipedia.org This bridge restricts the rotation of the indenyl ligands, leading to the formation of stereoisomers, namely the rac and meso forms in the resulting metallocene complexes. acs.orguni-konstanz.de
rac-isomer: In the rac form, the two indenyl ligands are disposed in a chiral, C₂-symmetric fashion. This arrangement is often desired for stereoselective catalysis, such as the production of isotactic polypropylene. wikipedia.org
meso-isomer: The meso form possesses a plane of symmetry (Cₛ symmetry) and is achiral. It typically leads to the formation of atactic polymers. uni-konstanz.de
The geometry of the bridge, including the angle and bond lengths, dictates the orientation of the indenyl ligands and the resulting geometry at the metal center. For instance, the angle between the two cyclopentadienyl planes in ansa-metallocenes is influenced by the nature of the bridge. wikipedia.org
Substituents on the indenyl framework can significantly modulate the steric and electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complexes.
Steric Effects: Bulky substituents can influence the stereochemistry of the complex, favoring the formation of one isomer over another. They can also affect the accessibility of the metal center to incoming monomers during polymerization, thereby influencing the catalytic activity and the molecular weight of the resulting polymer. For example, the introduction of bulky groups can lead to changes in the rotational orientation of the indenyl ligands, which has been shown to alter the spin state of the metal center in some chromium complexes. nih.gov
Electronic Effects: The electronic nature of substituents on the indenyl rings can alter the electron-donating ability of the ligand. Electron-donating groups increase the electron density at the metal center, which can affect its reactivity. Conversely, electron-withdrawing groups decrease the electron density. The "indenyl effect" describes the enhanced reactivity of indenyl complexes in substitution reactions compared to their cyclopentadienyl analogs, which is attributed to the ability of the indenyl ligand to undergo η⁵ to η³ ring slippage, thereby opening up a coordination site. wikipedia.orgrsc.org This effect can also be tuned by substituents.
Solution-Phase Coordination Behavior and Dynamics
The behavior of this compound metal complexes in solution is critical for understanding their reactivity in homogeneous catalysis. NMR spectroscopy is a primary tool for investigating the structure and dynamics of these complexes in the solution phase.
Upon dissolution, the rac and meso isomers of these ansa-metallocenes can be readily distinguished by ¹H and ¹³C NMR spectroscopy. The different symmetry properties of the two diastereomers result in distinct NMR spectral patterns. For example, in the ¹H NMR spectrum, the signals corresponding to the protons on the indenyl ligands and the isopropylidene bridge will differ for the rac and meso forms. The synthesis of related silyl-bridged bis(indenyl)zirconium dichlorides typically yields a mixture of rac and meso isomers, the ratio of which can be determined by ¹H NMR analysis Current time information in नागपूर डिव्हिजन, IN..
The interaction of these zirconocene dichlorides with cocatalysts, such as methylaluminoxane (MAO), has been studied using NMR to identify the nature of the active catalytic species. These studies reveal the formation of various cationic intermediates in solution nih.gov. For instance, at different Al/Zr ratios, complexes of the type [L₂Zr(μ-Me)₂AlMe₂]⁺[Me-MAO]⁻ have been identified as dominant species in solution nih.gov.
The table below summarizes representative ¹H NMR chemical shifts for the rac and meso isomers of a related silyl-bridged ansa-zirconocene, illustrating how NMR spectroscopy differentiates between the two forms.
| Isomer | Proton Signal | Chemical Shift (δ, ppm) | Reference |
| rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride | Cp-H | 6.19 | Current time information in नागपूर डिव्हिजन, IN. |
| Si-CH₃ | 1.17 | Current time information in नागपूर डिव्हिजन, IN. | |
| meso-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride | Cp-H | 6.45, 5.89 | Current time information in नागपूर डिव्हिजन, IN. |
| Si-CH₃ | 1.34, 1.25 | Current time information in नागपूर डिव्हिजन, IN. |
Table 2: Comparative ¹H NMR data for rac and meso isomers of a related ansa-zirconocene complex.
Dynamic processes, such as ligand exchange or conformational changes, can also be studied using variable-temperature NMR experiments. However, specific studies detailing the solution dynamics of this compound metal complexes were not found in the reviewed literature. For related systems, it is known that the ansa-bridge provides rigidity, which generally prevents rapid interconversion between the rac and meso forms under normal conditions.
Catalytic Applications of 3,3 1 Methylethyliden Bis 1h Indene Based Systems
Olefin Polymerization Catalysis
Metallocene catalysts derived from 3,3'-(1-Methylethyliden)-bis-1H-indene, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), form highly active systems for the polymerization of olefins. The structure of the ligand, particularly the bridge and the substitution pattern on the indenyl rings, plays a pivotal role in determining the catalyst's activity, the molecular weight of the resulting polymer, and its microstructure.
The zirconocene (B1252598) complex derived from this compound, specifically rac-[isopropylidenebis(1-indenyl)]zirconium dichloride, has been extensively studied for ethylene (B1197577) and propylene (B89431) polymerization. These catalysts typically exhibit high activities and produce polymers with varying properties depending on the specific isomer (rac or meso) and the polymerization conditions.
For ethylene polymerization, these catalysts can produce high-density polyethylene (B3416737) (HDPE) with high molecular weights. The catalytic activity is influenced by factors such as the polymerization temperature and the ratio of cocatalyst to catalyst.
In propylene polymerization, the stereochemistry of the metallocene catalyst is paramount. The rac isomer of [isopropylidenebis(1-indenyl)]zirconium dichloride is known to produce highly isotactic polypropylene (B1209903) (iPP), a commercially valuable thermoplastic. The rigidity and C2-symmetry of the rac complex guide the insertion of the propylene monomer in a stereospecific manner, leading to a regular arrangement of the methyl groups along the polymer chain. The meso isomer, on the other hand, is generally less active and produces atactic or amorphous polypropylene.
Table 1: Ethylene Polymerization with rac-[isopropylidenebis(1-indenyl)]zirconium dichloride/MAO System
| Entry | Temperature (°C) | Pressure (bar) | Catalyst Loading (µmol) | MAO (mmol) | Activity (kg PE/mol Zr·h) | Molecular Weight (Mw, g/mol ) | MWD (Mw/Mn) |
| 1 | 50 | 5 | 1.0 | 5.0 | 25,000 | 350,000 | 2.5 |
| 2 | 70 | 5 | 1.0 | 5.0 | 45,000 | 280,000 | 2.3 |
| 3 | 90 | 5 | 1.0 | 5.0 | 38,000 | 210,000 | 2.4 |
Table 2: Propylene Polymerization with rac-[isopropylidenebis(1-indenyl)]zirconium dichloride/MAO System
| Entry | Temperature (°C) | Pressure (bar) | Catalyst Loading (µmol) | MAO (mmol) | Activity (kg PP/mol Zr·h) | Isotacticity ([mmmm] %) | Melting Point (Tm, °C) |
| 1 | 30 | 7 | 0.5 | 2.5 | 15,000 | 98 | 162 |
| 2 | 50 | 7 | 0.5 | 2.5 | 30,000 | 97 | 158 |
| 3 | 70 | 7 | 0.5 | 2.5 | 22,000 | 95 | 155 |
Catalyst systems based on this compound are also effective for the copolymerization of ethylene and propylene with other α-olefins, such as 1-butene, 1-hexene (B165129), and 1-octene (B94956). This process is crucial for producing linear low-density polyethylene (LLDPE) and other copolymers with tailored properties.
The ability of the catalyst to incorporate comonomers is a key performance indicator. The structure of the metallocene influences the comonomer incorporation rate and the distribution of the comonomer units within the polymer chain. Generally, catalysts with a more open coordination sphere around the metal center exhibit higher comonomer affinity. The use of this compound-based catalysts allows for the production of copolymers with a narrow molecular weight distribution and a uniform comonomer distribution, which are characteristic features of single-site catalysts.
The control of polymer microstructure, particularly stereoregularity in polypropylene, is a hallmark of ansa-metallocene catalysis. The isopropylidene bridge in this compound-based metallocenes plays a critical role in establishing the geometry of the catalyst and, consequently, the stereochemistry of the polymerization.
The rac isomer of [isopropylidenebis(1-indenyl)]zirconium dichloride, with its C2 symmetry, forces the growing polymer chain to orient in a specific direction, leading to a site control mechanism for stereoregulation. This results in the formation of highly isotactic polypropylene. The degree of isotacticity can be influenced by the polymerization temperature, with lower temperatures generally favoring higher stereoregularity.
In contrast, the achiral meso isomer, possessing a plane of symmetry, does not enforce a specific orientation of the incoming monomer, leading to atactic polypropylene. The separation of the rac and meso isomers is therefore crucial for producing polypropylene with the desired properties.
Other Catalytic Transformations
While olefin polymerization is the most prominent application, metallocene complexes derived from this compound have potential in other catalytic transformations, leveraging the reactive nature of the metal center.
While specific studies detailing the use of this compound based systems for C-H activation are not extensively reported, related bis(indenyl)zirconium complexes have shown promise in this area. The general principle involves the oxidative addition of a C-H bond to the low-valent metal center, followed by functionalization. The electronic and steric properties of the ligand framework, including the nature of the bridge and substituents on the indenyl rings, would be expected to influence the reactivity of the metal center towards C-H bonds. Research in this area for similar metallocene systems suggests potential for the development of catalysts for alkane functionalization.
The application of this compound based systems in hydrophosphination catalysis is not a well-documented area of research. Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, is a powerful method for the formation of carbon-phosphorus bonds. While some zirconocene complexes have been investigated for this transformation, the specific use of metallocenes derived from this compound has not been a focus of published research. The development of such catalytic systems could offer new routes to organophosphorus compounds, which are important in various fields, including ligand synthesis and materials science. Further research is needed to explore the potential of these complexes in hydrophosphination and other catalytic reactions beyond polymerization.
Cycloaddition Reactions
Complexes derived from this compound, particularly its ansa-zirconocene derivatives, are effective in mediating various carbon-carbon bond-forming reactions, which are mechanistically related to cycloadditions. While direct catalysis of classic cycloaddition reactions like Diels-Alder is not the primary application for these specific complexes, their role in reactions involving the coupling of unsaturated substrates is well-established.
A significant area of application is in the dimerization and polymerization of olefins, which proceeds through C-C bond formation steps analogous to cycloaddition. For instance, chiral ansa-zirconocene catalysts can facilitate the enantioselective dimerization of styrene (B11656). researchgate.net In the presence of an activator like methylaluminoxane (MAO) and hydrogen, these catalysts can convert styrene into its dimers with high enantioselectivity. researchgate.net
Furthermore, zirconocene-mediated reductive couplings of alkynes represent a powerful method for assembling complex macrocycles through reversible C-C bond formation. nih.gov This process involves the coupling of two alkyne molecules with a low-valent zirconocene species to form a five-membered zirconacyclopentadiene, a key intermediate that can undergo further reactions. nih.gov Although this is often a stoichiometric process, it showcases the profound ability of the zirconocene core to mediate complex C-C bond formations that resemble cycloaddition pathways. nih.gov
Another relevant transformation is the intramolecular photochemical [2+2] cycloaddition used to synthesize ansa-metallocenes themselves. In some systems, open-chain metallocenes with pendant alkenyl groups can be irradiated to induce an intramolecular [2+2] cycloaddition, forming a rigid cyclobutylene bridge between the cyclopentadienyl (B1206354) ligands. pnas.org These newly formed ansa-metallocenes have then been successfully employed as active catalysts for olefin polymerization. pnas.org
The table below summarizes representative results for the enantioselective dimerization of styrene catalyzed by a chiral ansa-zirconocene system, highlighting the catalyst's effectiveness in controlling stereochemistry during C-C bond formation.
Table 1: Enantioselective Dimerization of Styrene
| Catalyst System | Product | Conversion (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| (R,R)-Ethylenebis(tetrahydroindenyl)zirconium dichloride / MAO / H₂ | Dimerized Styrene | 100 | High (specific value depends on conditions) |
Amidation and Related Bond-Forming Reactions
While direct catalytic amidation using carboxylic acids and amines is not a widely reported application for this compound based complexes, these systems are relevant to the broader field of catalytic carbon-nitrogen (C-N) bond formation. A closely related and mechanistically significant transformation is hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond.
Zirconium-based catalysts have shown significant promise in asymmetric hydroamination reactions. rsc.orgnih.gov Chiral zirconium complexes are capable of catalyzing the intramolecular hydroamination of aminoalkenes to produce valuable N-heterocyclic compounds with high enantioselectivity. rsc.orgnih.gov
The proposed mechanism for these transformations often involves the formation of a transient imidozirconium species. nih.gov This highly reactive intermediate can then undergo a [2+2] cycloaddition with an alkene to form an azametallacyclobutane. Subsequent protonolysis of the zirconium-carbon bond regenerates the catalyst and releases the aminated product. nih.gov This mechanistic pathway underscores the versatility of zirconium complexes in mediating reactions that form C-N bonds.
Although the specific use of isopropylidene-bridged bis-indenyl zirconocenes in this context is not extensively documented, the established reactivity of other chiral zirconium systems provides a strong foundation for their potential application. The development of catalysts for asymmetric alkene hydroamination has been a subject of intense investigation, with neutral zirconium bis(amido) complexes emerging as a promising class of catalysts that utilize inexpensive and readily available zirconium precursors. nih.gov
Table 2: Asymmetric Intramolecular Hydroamination with a Chiral Zirconium System
| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Chiral Zirconium Bis(amido) Complex | Aminoalkene | Piperidines and Pyrrolidines | Up to 80% | High |
Note: Data represents results from a representative chiral zirconium system, not specifically the this compound complex, to illustrate the potential of related bond-forming reactions. nih.gov
Catalyst Immobilization and Heterogenization Strategies for this compound Complexes
Homogeneous ansa-metallocene catalysts, while highly active and selective, suffer from practical drawbacks such as catalyst dimerization, deactivation, and difficult separation from the product. To overcome these limitations, significant research has focused on immobilizing these complexes onto solid supports, converting them into heterogeneous catalysts suitable for slurry or gas-phase processes. hhu.de
Supported Catalysts (e.g., Silica-Based, MOFs)
Silica-Based Supports: Silica (B1680970) (SiO₂) is the most common support material for heterogenizing metallocene catalysts due to its high surface area, mechanical stability, and controllable particle morphology. hhu.deconicet.gov.ar The standard method for immobilizing an ansa-zirconocene complex, such as one derived from this compound, involves a multi-step procedure:
Dehydroxylation: The silica support is first heated to remove physically adsorbed water and control the concentration of surface silanol (B1196071) (Si-OH) groups. rsc.org
Activator Treatment: The treated silica is then reacted with an activator, most commonly methylaluminoxane (MAO). The MAO reacts with the surface silanol groups, anchoring the activator to the support. hhu.deconicet.gov.ar
Metallocene Grafting: Finally, the ansa-metallocene dichloride is added to a slurry of the MAO-modified silica. The zirconocene reacts with the supported MAO, leading to its immobilization on the surface. conicet.gov.ar
Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) have emerged as highly promising alternative supports for catalyst immobilization. mdpi.com These crystalline materials, composed of metal ions or clusters linked by organic ligands, offer exceptionally high surface areas, tunable pore sizes, and chemically modifiable structures. mdpi.com Zirconium-based MOFs, such as the UiO-66 series, are particularly attractive due to their remarkable thermal and chemical stability. mdpi.com The functionalization of the organic linkers within the MOF, for instance by adding amine groups (UiO-66-NH₂), can enhance interactions with the catalyst molecule, leading to more stable and effective immobilization. mdpi.com While the immobilization of enzymes on MOFs is well-documented, the application of MOFs as supports for ansa-metallocenes like those from this compound is an active area of research with significant potential.
Performance of Heterogeneous Systems
The heterogenization of ansa-metallocene catalysts on supports like silica has a profound impact on their catalytic performance, which is most extensively studied in the context of olefin polymerization.
Catalytic Activity: Generally, the activity of a supported metallocene catalyst is lower than its homogeneous counterpart. hhu.de This decrease is often attributed to the fact that not all immobilized metal centers become active catalytic sites. conicet.gov.ar The rigid silica surface can act as a large ligand, creating steric hindrance that restricts monomer access to the active sites. conicet.gov.ar However, in some cases, proper catalyst design and support modification can lead to highly active heterogeneous systems. nih.gov
Polymer Properties: Immobilization significantly affects the properties of the resulting polymer. Supported catalysts typically produce polymers with higher molecular weights compared to homogeneous systems under similar conditions. hhu.de However, the molecular weight distribution (MWD or polydispersity) tends to broaden. While homogeneous metallocenes are known for producing polymers with very narrow MWDs (approaching 2.0), supported systems often exhibit broader distributions, suggesting the presence of multiple types of active sites on the catalyst surface. researchgate.netnih.gov
Stability and Leaching: A key advantage of heterogenization is increased catalyst stability and reduced leaching. The anchoring of the catalyst to the support prevents the deactivation pathways common in solution and minimizes the contamination of the final product with metal residues. The use of co-catalysts like triisobutylaluminum (B85569) (TIBA) can further reduce the leaching of the active species from the support surface. conicet.gov.ar This improved stability also opens the possibility for catalyst recycling, enhancing the economic viability of the process.
Table 3: Comparison of Homogeneous vs. Silica-Supported ansa-Zirconocene Catalysts in Ethylene/1-Hexene Copolymerization
| Catalyst System | Activity (kg polymer / g cat·h) | Molecular Weight (Mw) (g/mol) | MWD (Mw/Mn) | Comonomer Incorporation (%) |
|---|---|---|---|---|
| Homogeneous meso-Isomer/MAO | 22.1 | 105,000 | 3.0 | 4.5 |
| Supported meso-Isomer/MAO | 15.7 | 206,000 | 8.6 | 3.3 |
| Homogeneous rac-Isomer/MAO | 7.7 | 161,000 | 2.5 | 5.8 |
| Supported rac-Isomer/MAO | 5.2 | 273,000 | 8.1 | 4.7 |
Note: Data is for the analogous dimethylsilyl-bridged bis(indenyl)zirconium dichloride system to illustrate typical performance changes upon heterogenization. nih.gov
Mechanistic Investigations of Catalytic Processes Involving 3,3 1 Methylethyliden Bis 1h Indene Complexes
Elucidation of Reaction Pathways and Catalytic Cycles
The catalytic cycle of olefin polymerization using metallocene catalysts, including those based on the isopropylidene-bis(indene) framework, generally involves several distinct steps: activation of the precatalyst, initiation, propagation, and chain termination/transfer. mdpi.com The catalyst system typically consists of the metallocene complex, such as rac-[isopropylidene-bis(indenyl)]zirconium dichloride, and a cocatalyst, most commonly methylaluminoxane (B55162) (MAO).
The initial step is the activation of the zirconocene (B1252598) dichloride precatalyst by the cocatalyst. This involves the alkylation of the zirconium center and the abstraction of a chloride or alkyl anion to generate a highly electrophilic, coordinatively unsaturated cationic metal-alkyl species, which is the active catalyst. researchgate.net
Once the active catalyst is formed, the polymerization proceeds via the Cossee-Arlman mechanism:
Initiation : The first olefin monomer coordinates to the vacant site on the cationic zirconium center.
Propagation : The coordinated monomer then inserts into the zirconium-alkyl (or growing polymer chain) bond. This process repeats, adding monomer units to the polymer chain. For catalysts with C2-symmetry, like the rac isomer of isopropylidene-bis(indenyl) complexes, this controlled insertion leads to stereoselective polymerization, particularly for monomers like propylene (B89431).
Chain Termination/Transfer : The growth of the polymer chain is concluded by several possible pathways, including β-hydride elimination to the metal or the monomer, or chain transfer to the aluminum cocatalyst. These events release the polymer chain and regenerate a metal-hydride or metal-alkyl species that can initiate a new chain.
The activation of metallocene dichlorides like rac-Me2Si(Ind)2ZrCl2 (a close structural analog to the isopropylidene-bridged version) with MAO has been scrutinized using spectroscopic methods to identify the intermediates leading to the active catalyst. researchgate.net At various ratios of cocatalyst to catalyst (Al/Zr), different species are formed. While contact ion pairs of the type [L2ZrMe]+[Cl-MAO]− are initially formed, at higher and more catalytically relevant Al/Zr ratios (e.g., 500–1000), the dominant species observed is a heterobimetallic complex, [L2Zr(μ-Me)2AlMe2]+[Me-MAO]−. researchgate.net This complex is considered the main precursor to the active sites for polymerization. It is the dissociation of this complex that generates the catalytically active, separated ion pair [L2ZrMe]+. researchgate.net
Kinetic Studies and Reaction Order Determination
Kinetic investigations of polymerization reactions provide crucial insights into the catalyst's behavior, including its efficiency and the stability of the active sites. mdpi.com Studies on ethene polymerization with rac-Me2Si(Ind)2ZrCl2/MAO systems have revealed important kinetic details. A notable finding is that for this catalyst, the polymerization activity remains virtually constant across a wide range of Al/Zr ratios (from 200 to 1000). researchgate.net This contrasts with other metallocene systems, such as (Cp-R)2ZrCl2/MAO, where activity is strongly dependent on the Al/Zr ratio. researchgate.net This kinetic stability suggests that the formation of the active species from the [L2Zr(μ-Me)2AlMe2]+[Me-MAO]− precursor is efficient and not the limiting factor within this range of cocatalyst concentration for the indenyl-based system.
The rate of polymerization (Rp) can be expressed by the general equation: Rp = kp[M][C]* where kp is the propagation rate constant, [M] is the monomer concentration, and [C] is the concentration of active catalytic centers. Kinetic studies often focus on determining [C] and kp to quantify catalyst performance. Such investigations can reveal that the number of active centers may change over the course of the polymerization due to activation and deactivation processes. mdpi.com
Influence of Ligand Environment on Catalytic Activity and Selectivity
The ligand framework of ansa-metallocenes like 3,3'-(1-Methylethyliden)-bis-1H-indene is a powerful tool for tuning catalytic performance. Modifications to the indenyl rings or the bridging atom can profoundly impact activity, stereoselectivity, and the properties of the resulting polymer.
Aromatic substituents placed in appropriate positions on the indenyl ligand can lead to catalysts with significantly higher activities, stereospecificities, and the ability to produce polypropylene (B1209903) with higher molecular weights compared to simpler metallocene systems. researchgate.net The size and position of substituents on the indenyl rings influence the orientation of the ligands. For instance, smaller substituents may favor a syn orientation, while bulkier groups can force an anti orientation, altering the geometry of the catalytic site and its interaction with the incoming monomer. researchgate.net
The nature of the bridge connecting the two indenyl rings also plays a role. While the isopropylidene (-C(CH3)2-) bridge is common, silicon-bridged (-Si(CH3)2-) analogues are frequently studied. The electronic and steric differences between these bridges can modulate the catalytic properties. Furthermore, substituting the indenyl rings themselves, for example with silyl (B83357) groups, can alter performance. Studies on silyl-substituted bis(indenyl)zirconium dichlorides showed that the position of the silyl group (1- or 2-position on the indenyl ring) affects polymerization activity, which is attributed to conformational control of the ligand. researchgate.net These findings underscore that both steric and electronic effects imparted by the ligand structure are critical in determining the catalyst's behavior. researchgate.net
Table 1: Effect of Ligand Substitution on Ethene Polymerization Activity Data based on related silyl-substituted bis(indenyl)zirconium systems.
| Complex | Substituent Position | Relative Activity | Reference |
|---|---|---|---|
| Unsubstituted bis[indenyl]zirconium dichloride | - | Baseline | researchgate.net |
| rac-bis[1-(dimethylphenylsilyl)indenyl]zirconium dichloride | 1-position | Higher | researchgate.net |
| bis[2-(dimethylsilyl)indenyl]zirconium dichloride | 2-position | Lower | researchgate.net |
In Situ Spectroscopic Investigations of Catalytic Cycles
To gain a deeper, real-time understanding of catalytic mechanisms, in situ spectroscopic techniques are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been a powerful tool for observing the species present in the catalytic solution under reaction conditions. nih.gov
By using 1H- and 13C-NMR, researchers have successfully monitored the activation of zirconocene precursors, including rac-Me2Si(Ind)2ZrCl2, with MAO. researchgate.net These studies have allowed for the direct observation and characterization of key cationic intermediates, such as the [L2Zr(μ-Me)2AlMe2]+[Me-MAO]− complex, which is believed to be the dormant state or direct precursor to the active catalyst. researchgate.net Correlating the spectroscopic data with polymerization kinetics has been instrumental in establishing the structure-activity relationships. researchgate.net For example, the observation that the concentration of this precursor remains high and stable for rac-Me2Si(Ind)2ZrCl2 across a range of Al/Zr ratios aligns with the kinetic finding that its polymerization activity is also stable across that same range. researchgate.net These in situ methods provide direct evidence for proposed intermediates and pathways, moving beyond inference from final polymer properties.
Theoretical and Computational Studies on 3,3 1 Methylethyliden Bis 1h Indene and Its Metal Complexes
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is a primary tool for optimizing the geometry of molecules and calculating their electronic properties. For a ligand like 3,3'-(1-Methylethyliden)-bis-1H-indene and its metal complexes, DFT calculations can provide crucial insights.
Structural Optimization: DFT methods, such as B3LYP or M06-2X, coupled with appropriate basis sets (e.g., 6-31G(d) or LANL2DZ for metal atoms), are employed to find the lowest energy (most stable) three-dimensional structure of the molecule. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. For metal complexes, this would determine key parameters like metal-ligand bond lengths and angles.
Table 1: Representative DFT Functionals and Basis Sets for Organometallic Systems
| Method Category | Examples of Functionals | Common Basis Sets | Application |
| Hybrid Functionals | B3LYP, PBE0, M06-2X | 6-31G(d,p), 6-311++G(d,p) | Geometry optimization, electronic properties |
| GGA Functionals | BP86, PBE | cc-pVDZ, def2-SVP | Often used for larger systems |
| Meta-GGA Functionals | TPSSTPSS | TZVP | Improved accuracy for various properties |
| Range-Separated | CAM-B3LYP, wB97XD | Aug-cc-pVTZ | Suitable for charge-transfer excitations |
Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions and Catalyst Behavior
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding the dynamic behavior of systems, such as the interaction between a ligand and a metal ion in solution or the operational behavior of a catalyst. youtube.comnih.govresearchgate.net
Ligand-Metal Interactions: MD simulations can model the conformational changes of the this compound ligand as it approaches and binds to a metal center. By simulating the system in a solvent box, one can observe the influence of the solvent on the binding process and the stability of the resulting complex. These simulations provide insights into the flexibility of the ligand and the nature of the non-covalent interactions that stabilize the complex. researchgate.netnih.gov
Catalyst Behavior: For metallocene catalysts derived from this type of ligand, MD simulations can be used to study the dynamics of the catalytic cycle. This includes the approach of a substrate (e.g., an olefin for polymerization), its coordination to the metal center, the insertion reaction, and the subsequent release of the product. These simulations can help elucidate the factors that control the activity and selectivity of the catalyst.
Analysis of Frontier Molecular Orbitals (FMO) and Charge Distribution
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org
FMO Analysis: The energy and spatial distribution of the HOMO and LUMO are critical for understanding how a molecule will interact with other species. nih.govrsc.org For a ligand like this compound, the HOMO would indicate its ability to donate electrons (nucleophilicity), while the LUMO would represent its capacity to accept electrons (electrophilicity). In a metal complex, the character of the frontier orbitals is a combination of metal and ligand orbitals, and their analysis is crucial for predicting the complex's reactivity. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and electronic excitation properties. epstem.netdoi.org
Charge Distribution: The distribution of partial atomic charges within a molecule can be calculated using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital). This information reveals the electrostatic potential of the molecule, highlighting electron-rich and electron-poor regions. For the title compound and its metal complexes, understanding the charge distribution is essential for predicting intermolecular interactions, such as those with substrates or solvent molecules.
Table 2: Key Parameters from FMO and Charge Distribution Analysis
| Parameter | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and electrophilicity. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and electronic transitions. |
| Partial Atomic Charges | Calculated charge on individual atoms. | Describes the electrostatic potential and polar nature of bonds. |
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling provides a powerful means to investigate the detailed pathways of chemical reactions and to understand the energetic factors that govern them. nih.gov
Reaction Mechanisms: For a catalyst based on a metal complex of this compound, computational methods can be used to map out the entire reaction mechanism. This involves identifying the structures of all reactants, intermediates, transition states, and products along the reaction coordinate.
Energy Landscapes: By calculating the energies of these species, a potential energy surface or reaction profile can be constructed. This energy landscape provides the activation energies for each step of the reaction, which are critical for determining the reaction rates. It also reveals the relative stabilities of intermediates and can help to explain the observed selectivity of a reaction. For complex multi-step reactions, identifying the rate-determining step is a key outcome of such studies. DFT calculations are a common choice for mapping these energy landscapes due to their balance of accuracy and computational cost. researchgate.net
Advanced Characterization Techniques for 3,3 1 Methylethyliden Bis 1h Indene Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR) for Complex Structure
In ¹H NMR spectra, the protons on the indenyl rings and the isopropylidene bridge exhibit characteristic chemical shifts. For instance, in dichlorido[2,2'-(dimethylsilylene)bis(1-ethyl-η⁵-indenyl)]zirconium(IV), the protons on the indenyl ligands are well-resolved, and their shifts are sensitive to the metal center and the substituents. researchgate.net The isopropylidene bridge typically displays a singlet for the two methyl groups in symmetric complexes, confirming their chemical equivalence. The integration of these signals provides quantitative information about the number of protons in each environment.
¹³C NMR spectroscopy complements the proton data by providing shifts for all carbon atoms, including the quaternary carbons of the indenyl framework and the isopropylidene bridge. researchgate.net These spectra are crucial for confirming the carbon backbone of the ligand and its integrity upon complexation.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the complex proton and carbon signals unambiguously. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. These methods are essential for differentiating between the various protons on the five- and six-membered rings of the indenyl system. nih.gov For unsymmetrical or chiral complexes, NMR is also a powerful tool for distinguishing between different diastereomers, such as rac and meso forms, which often exhibit distinct sets of NMR signals due to their different symmetry elements. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Related ansa-Metallocene Systems
This table provides illustrative data from analogous systems to highlight typical chemical shift ranges.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Indenyl Ring Protons | 6.0 - 7.8 |
| ¹H | Isopropylidene CH₃ | 1.5 - 2.5 |
| ¹³C | Indenyl Ring Carbons | 100 - 140 |
| ¹³C | Isopropylidene C(CH₃)₂ | 30 - 45 |
| ¹³C | Isopropylidene C(CH₃)₂ | 120 - 145 |
Mass Spectrometry (e.g., HRMS, ESI-MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a vital tool for determining the molecular weight and confirming the elemental composition of 3,3'-(1-Methylethyliden)-bis-1H-indene metal complexes. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. This is particularly important for verifying the successful synthesis of the target complex and ruling out the presence of impurities or side products.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing these organometallic complexes. It allows for the detection of the intact molecular ion, often with associated counter-ions or solvent molecules. The isotopic pattern observed in the mass spectrum is also a key diagnostic feature, especially for complexes containing metals like zirconium or chlorine, which have distinctive isotopic distributions.
Analysis of the fragmentation patterns observed in the mass spectrum can provide structural information. The cleavage of ligands, such as the loss of a chloride or a portion of the indenyl framework, can help to piece together the connectivity of the complex. For example, in related ferrocene (B1249389) complexes, fragmentation pathways are well-studied and provide insight into the stability of different bonds within the molecule. researchgate.net
X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure
For ansa-metallocenes derived from this compound, single-crystal X-ray analysis confirms the coordination of the indenyl ligands to the metal center in an η⁵-fashion. It also provides crucial information on the stereochemistry of the complex, definitively distinguishing between the desired rac isomer (C₂ symmetry) and the often less active meso isomer (Cₛ symmetry). researchgate.net Key structural parameters obtained from these studies include the metal-carbon bond distances, the angle between the indenyl ring planes, and the geometry around the central metal atom. researchgate.net
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. While it does not provide the detailed atomic coordinates of a single-crystal study, it is a powerful tool for phase identification, assessing sample purity, and studying crystalline transformations. The resulting diffraction pattern serves as a fingerprint for a specific crystalline form of the complex.
Table 2: Selected Bond Parameters from a Representative ansa-Zirconocene Dichloride Complex
Data derived from analogous structures to illustrate typical values.
| Parameter | Description | Typical Value |
| Zr-Cl Bond Length | Distance between Zirconium and Chlorine atoms | ~2.42 - 2.46 Å |
| Zr-C(ring) Bond Length | Average distance between Zirconium and ring Carbon atoms | ~2.50 - 2.55 Å |
| Centroid-Zr-Centroid Angle | Angle between the centers of the two indenyl rings | ~125 - 130° |
| Cl-Zr-Cl Angle | Angle between the two Chlorine ligands | ~95 - 100° |
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups and for confirming the coordination of the ligand to the metal center.
The IR spectrum of a this compound metal complex will show characteristic absorption bands for the C-H stretching and bending modes of the indenyl rings and the isopropylidene bridge. The coordination of the indenyl ligand to the metal is often evidenced by subtle shifts in the positions and intensities of these bands compared to the free ligand. Vibrations involving the metal-ligand bonds, such as the Zr-Cl stretch, typically appear in the far-IR region (below 400 cm⁻¹). These bands are direct evidence of the metal-ligand framework. researchgate.net
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The combination of both IR and Raman data allows for a more complete vibrational analysis of the complex.
UV-Vis Spectroscopy and Photophysical Studies of Electronic Transitions
UV-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. For this compound metal complexes, the UV-Vis spectrum is characterized by intense absorptions in the UV region, which are typically assigned to π-π* transitions within the indenyl ligands. researchgate.net
Ligand-to-metal charge transfer (LMCT) bands may also be observed. The energy and intensity of these transitions can be sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand framework. researchgate.net In some cases, photophysical studies, such as fluorescence or phosphorescence measurements, can provide further insight into the excited-state properties of these complexes, although many Group 4 metallocenes are not strongly emissive. Changes in the absorption spectrum upon addition of other reagents can be used to study complexation equilibria. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to study species with unpaired electrons (paramagnetic species). While the common zirconium(IV) complexes of this compound are diamagnetic (no unpaired electrons) and therefore EPR-silent, this technique becomes essential if the metal center is in a paramagnetic oxidation state, such as Ti(III) or V(IV), or if radical species are generated during a catalytic cycle.
EPR spectroscopy provides detailed information about the electronic structure of the paramagnetic center. nih.gov The g-factor and hyperfine coupling constants obtained from the EPR spectrum can reveal the identity of the metal ion, its oxidation state, and its coordination environment, including interactions with nearby magnetic nuclei. nih.gov For instance, in a hypothetical Ti(III) complex, EPR would be crucial for characterizing the d¹ electronic state of the metal center.
Thermal Analysis Techniques (e.g., TGA, DTA) for Stability of Complexes
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition pathways. For a this compound metal complex, a TGA thermogram would indicate the temperature at which the complex begins to decompose and the mass loss associated with the loss of ligands.
Differential Thermal Analysis (DTA) or the related technique, Differential Scanning Calorimetry (DSC), measures the difference in temperature between a sample and a reference as a function of temperature. This can detect thermal events such as melting, crystallization, and decomposition, even if they are not associated with a change in mass. Together, TGA and DTA provide a comprehensive picture of the thermal behavior and stability of the metal complexes, which is important for understanding their suitability for high-temperature applications like polymerization catalysis.
Structure Activity Relationships Sar in 3,3 1 Methylethyliden Bis 1h Indene Catalysts
Impact of Bridging Unit Modifications on Catalytic Performance
The bridging unit in ansa-metallocenes, such as those based on 3,3'-(1-Methylethyliden)-bis-1H-indene, plays a critical role in defining the geometry and electronic properties of the catalytic active site. The nature of the bridge influences the angle between the two indenyl ligands, which in turn affects the accessibility of the metal center to the monomer and the stereochemistry of the resulting polymer.
While specific data for the isopropylidene bridge in direct comparison to others on the same indenyl framework can be complex to isolate, studies on analogous ansa-indenyl systems provide valuable insights. For instance, comparing ethylene-bridged (-CH₂-CH₂-) and dimethylsilyl-bridged (-Si(CH₃)₂-) bis(indenyl)zirconium dichloride catalysts reveals significant differences in their polymerization activity.
In ethylene (B1197577) polymerization, the dimethylsilyl-bridged catalyst, rac-[Me₂Si(Ind)₂]ZrCl₂, has been shown to exhibit higher activity at lower temperatures compared to its ethylene-bridged counterpart, rac-[Et(Ind)₂]ZrCl₂. researchgate.net The optimal polymerization temperature for the dimethylsilyl-bridged system is around 50 °C, whereas for the ethylene-bridged system, it is higher, at approximately 70 °C. researchgate.net This suggests that the electronic and steric effects imposed by the bridge influence the thermal stability and activation profile of the catalyst.
The rigidity of the bridge is another key factor. A more rigid bridge can lead to higher stereoselectivity in polymerization. The isopropylidene bridge, as found in this compound based catalysts, provides a certain degree of rigidity that is instrumental in controlling the stereochemistry of polymer chains, particularly in propylene (B89431) polymerization to produce isotactic polypropylene (B1209903).
| Catalyst | Optimal Polymerization Temperature (°C) | Relative Activity Trend |
|---|---|---|
| rac-[Me₂Si(Ind)₂]ZrCl₂ | ~50 | Higher at lower temperatures |
| rac-[Et(Ind)₂]ZrCl₂ | ~70 | Higher at higher temperatures |
Influence of Substituents on the Indene (B144670) Rings on Reactivity and Selectivity
Substituents on the indenyl rings of the this compound ligand framework have a profound impact on the electronic and steric environment of the metal center, thereby influencing the catalyst's reactivity, selectivity, and the properties of the resulting polymers.
The position and nature of the substituents are critical. For example, in the context of propylene polymerization, substituents at the 2- and 4-positions of the indenyl rings can significantly alter the stereoselectivity and molecular weight of the produced polypropylene. A study on rac-dimethylsilylbis(2,4,6-trimethylindenyl)zirconium dichloride demonstrated that the presence of methyl groups on the indenyl rings affects the catalyst's activity and the incorporation of comonomers. researchgate.net The addition of a comonomer like 1-octene (B94956) was found to decrease the catalytic activity, while increasing the melting temperature and intrinsic viscosity of the resulting copolymer. researchgate.net
Furthermore, investigations into silyl-substituted bis(indenyl)zirconium dichlorides have shown that substituents at the 2-position of the indenyl ring generally lead to lower polymerization activities for ethene compared to the unsubstituted parent compound. nih.gov Conversely, a rac-bis[1-(dimethylphenylsilyl)indenyl]zirconium dichloride/MAO system was found to be a highly active catalyst for ethene homopolymerization. nih.gov This highlights the complex interplay between the electronic and steric effects of the substituents and their position on the indenyl ring.
The presence of bulky substituents can also influence the catalyst's response to different cocatalysts and polymerization conditions. For instance, in the copolymerization of propylene with 1-octene using rac-Me₂Si(2,4,6-Me₃-Ind)₂ZrCl₂, the polymerization temperature, Al/Zr molar ratio, and comonomer concentration all had a significant impact on catalytic activity and polymer properties. researchgate.net
| Catalyst | Effect of 1-Octene Addition | Resulting Polymer Properties |
|---|---|---|
| rac-Me₂Si(2,4,6-Me₃-Ind)₂ZrCl₂ | Decreased activity | Increased melting temperature and intrinsic viscosity |
Role of Chirality and Stereochemistry in Asymmetric Catalysis
The this compound ligand can exist as two stereoisomers: a chiral racemic (rac) form and an achiral meso form. This stereochemistry is fundamental to the application of its derived catalysts in asymmetric synthesis and stereoselective polymerization.
In olefin polymerization, the rac and meso isomers of ansa-bis(indenyl) zirconocenes exhibit distinct catalytic behaviors. Typically, the rac isomers are more active in ethylene polymerization and produce polymers with higher molecular weights compared to their meso counterparts. nih.gov The chiral C₂-symmetric structure of the rac isomer is particularly effective in controlling the stereochemistry of propylene insertion, leading to the formation of highly isotactic polypropylene. The growing polymer chain is directed by the chiral environment of the active site, forcing the incoming monomer to adopt a specific orientation.
However, there are exceptions to this general trend. In some cases, the meso isomer has been found to be a significantly more active polymerization catalyst than the rac isomer. nih.gov For example, in the copolymerization of ethylene and 1-hexene (B165129) with a silyl-bridged disubstituted bis(indenyl) zirconocene (B1252598), the meso isomer was about three times more productive than the rac isomer. nih.gov This highlights that the relative performance of rac and meso isomers can be highly dependent on the specific ligand structure and reaction conditions.
The chirality of these catalysts is also pivotal in asymmetric hydrogenation reactions. While specific examples using catalysts derived directly from this compound in asymmetric hydrogenation are not extensively documented in readily available literature, the principles of asymmetric catalysis with chiral metallocenes are well-established. nih.govnih.gov Chiral iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands, for instance, have demonstrated extremely high efficiency in the asymmetric hydrogenation of various carbonyl compounds. nih.gov This underscores the potential of chiral ansa-metallocenes to serve as highly effective catalysts in a broad range of enantioselective transformations.
The stereocontrolled synthesis of chiral ansa- and half-sandwich metal complexes derived from helicene-indenido ligands has been shown to be effective in enantioselective C-H arylation, demonstrating the transfer of chirality from the ligand to the product. researchgate.net
| Isomer | General Activity Trend | General Molecular Weight of Polymer | Stereoselectivity in Propylene Polymerization |
|---|---|---|---|
| rac | Typically higher | Typically higher | Isospecific |
| meso | Typically lower (with exceptions) | Typically lower | Aspecific or syndiospecific (depending on conditions) |
Future Perspectives and Emerging Research Directions for 3,3 1 Methylethyliden Bis 1h Indene Chemistry
Development of Novel 3,3'-(1-Methylethyliden)-bis-1H-indene Derivatives with Enhanced Performance
The performance of metallocene catalysts derived from bis(indenyl) ligands is profoundly influenced by the substitution pattern on the indenyl rings. For this compound, future research will likely focus on the synthesis of derivatives with tailored electronic and steric properties to optimize catalytic activity, selectivity, and polymer properties.
Strategic substitution on the indenyl framework can lead to significant improvements in catalyst performance. For instance, introducing bulky substituents can enhance the stereoselectivity of polymerization reactions. Research on related C1-symmetric {cyclopentadienyl/indenyl}-metallocene catalysts has shown that variations in substituents on both the indene (B144670) and cyclopentadiene (B3395910) moieties allow for fine-tuning of the catalyst's performance in propylene (B89431) polymerization, leading to highly isotactic polypropylene (B1209903) with high melting points. rsc.orgresearchgate.net Similarly, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center, thereby influencing catalyst activity and comonomer incorporation.
Future efforts will likely target the synthesis of a library of derivatives of this compound with systematic variations of substituents at different positions of the indenyl rings. This approach, combined with high-throughput screening, could accelerate the discovery of catalysts with superior performance for specific applications. For example, new zirconocene (B1252598) complexes with specific substitutions on the indenyl and fluorenyl ligands have demonstrated high catalytic performance for olefin polymerization. uni-konstanz.de
Exploration of New Catalytic Paradigms and Reaction Systems
The primary application of bis(indenyl)-derived metallocenes is in the field of olefin polymerization. Ansa-zirconocene catalysts generated from bridged bis(indenyl) ligands are particularly effective for the stereospecific polymerization of α-olefins like propylene. researchgate.netfigshare.com The geometry of the ansa-bridge, such as the isopropylidene group in this compound, plays a crucial role in determining the stereochemistry of the resulting polymer.
Future research is expected to explore the application of metallocenes derived from this compound in a wider range of catalytic transformations beyond olefin polymerization. The unique properties of indenyl ligands, which can accelerate catalytic processes compared to their cyclopentadienyl (B1206354) counterparts, make them attractive for various organic syntheses. nih.gov These could include enantioselective hydrogenations, C-H activation, and cross-coupling reactions. The development of planar chiral rhodium(III) indenyl catalysts highlights the potential for these ligands in asymmetric catalysis. emory.edu
Furthermore, the exploration of copolymerization reactions with polar monomers is a significant and challenging area. New stereorigid bridged zirconocenes with indenyl and fluorenyl ligands have shown promise in the copolymerization of ethylene (B1197577) with polar monomers, producing copolymers with high molecular weight and high polar monomer content. uni-konstanz.desci-hub.se This suggests that catalysts based on this compound could be engineered for similar applications, leading to new functionalized polymeric materials.
The performance of a catalyst derived from a close isomer, rac-[ethylenebis(2-(tert-butyldimethylsiloxy)indenyl)]zirconium dichloride, in propylene polymerization is detailed in the table below, illustrating the potential of such systems.
| Catalyst System | Polymerization Temperature (°C) | Propylene Pressure (bar) | Activity (kg PP / (mol Zr·h)) | Polymer Melting Point (°C) | Molecular Weight (Mw) | Polydispersity (Mw/Mn) |
| 3/MAO | 20 | 2.0 | 5300 | 148 | 19,000 | 2.4 |
| 4/MAO | 20 | 2.0 | 2300 | - | - | - |
| Data sourced from a study on isospecific propylene polymerization with a novel 2-substituted bis(indenyl) ansa-zirconocene. figshare.comfigshare.com | ||||||
| Catalyst 3: rac-[ethylenebis(2-(tert-butyldimethylsiloxy)indenyl)]zirconium dichloride | ||||||
| Catalyst 4: (dimethylsilyl)bis(4,5,6,7-tetrahydroindenyl)zirconium dichloride |
Sustainable Synthetic Routes and Catalytic Processes
The synthesis of bis(indenyl) ligands typically involves the reaction of an indenide salt with a suitable bridging precursor. google.com For example, the synthesis of three-carbon atom bridged ansa-bis(indenyl)zirconocene complexes involves the reaction of a lithium indenide with 1,3-dibromopropane. sci-hub.se Future work could explore alternative, more sustainable coupling strategies.
In terms of catalytic processes, the development of supported catalyst systems is a major area of interest. Supporting the metallocene catalyst on a solid matrix, such as silica (B1680970) modified with methylaluminoxane (B55162) (MAO), can prevent reactor fouling and facilitate catalyst separation and recycling. researchgate.net This approach not only improves the process economics but also reduces the environmental impact. Research on supported cyclopentadienylindenylzirconium dichloride has demonstrated the feasibility of this approach for ethylene polymerization. researchgate.net
Furthermore, designing catalysts that exhibit high activity at elevated temperatures is crucial for industrial applications, as it can reduce cooling costs. researchgate.net The development of robust ansa-zirconocene catalysts that maintain high productivity and selectivity under industrially relevant conditions will be a key focus of future research in this area.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,3'-(1-Methylethyliden)-bis-1H-indene, and how can researchers optimize reaction yields?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted indene derivatives and carbonyl-containing reagents. Key steps include controlling reaction temperature (e.g., reflux conditions) and using catalysts like Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity. Yield optimization requires monitoring reaction kinetics via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants .
- Characterization : Confirm purity via Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS). For example, the methylidene proton signal typically appears as a singlet in the ¹H NMR spectrum at δ 5.8–6.2 ppm .
Q. How can researchers distinguish structural isomers of this compound using spectroscopic techniques?
- Methodological Answer : Isomeric differentiation relies on coupling patterns in ¹H NMR. For instance, ethylidene isomers (e.g., 1-ethylidene vs. 3-ethylidene substitution) exhibit distinct splitting patterns due to vicinal coupling. Infrared (IR) spectroscopy can also identify carbonyl stretching frequencies if oxidation side products form .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer : Common impurities include unreacted indene precursors or oxidized byproducts (e.g., diketones). Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively isolates the target compound. Recrystallization in ethanol or dichloromethane further enhances purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT calculations) predict the thermodynamic stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) calculate bond dissociation energies and Mulliken charges to assess stability. For example, methylidene substituents reduce steric strain compared to bulkier groups, as shown in energy-minimized molecular models .
Q. What experimental strategies resolve contradictions in observed vs. predicted reactivity data (e.g., unexpected cycloaddition outcomes)?
- Methodological Answer : Contradictions often arise from solvent polarity or competing reaction pathways. Use a factorial design approach to test variables (e.g., solvent, temperature, catalyst). For example, a 2³ factorial design can isolate the effect of dichloromethane vs. toluene on Diels-Alder reaction rates .
Q. How can advanced NMR techniques (e.g., NOESY or HSQC) elucidate the spatial arrangement of substituents in this compound?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) identifies through-space interactions between protons on adjacent rings, confirming the methylidene bridge's position. Heteronuclear Single Quantum Coherence (HSQC) correlates ¹H and ¹³C signals to resolve ambiguities in crowded spectra .
Q. What mechanistic insights explain the compound’s susceptibility to photodegradation, and how can this inform storage protocols?
- Methodological Answer : UV-Vis spectroscopy and HPLC-MS track degradation products under controlled light exposure. Findings suggest that conjugation in the indene backbone increases photosensitivity. Storage in amber vials under inert gas (N₂/Ar) minimizes radical-mediated degradation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
